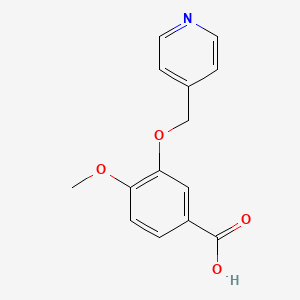

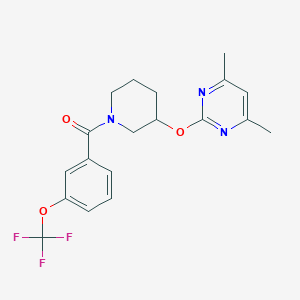

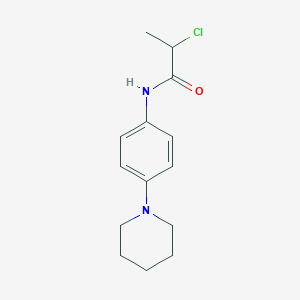

![molecular formula C18H13N3OS2 B2521456 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 896679-46-2](/img/structure/B2521456.png)

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of cyanoacetamide derivatives with various reagents to form diverse products with different rings, such as thiazole, pyrazole, and pyridine. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which was then used to synthesize different heterocyclic derivatives . Similarly, N-aryl-2-chloroacetamides served as building blocks for the formation of thiazolo[3,2-a]pyrimidinone products . These synthetic routes typically involve regioselective attacks, cyclization, and elimination reactions to achieve the desired heterocyclic structures.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are usually confirmed by analytical and spectral data, including IR, NMR, and sometimes X-ray crystallography. For example, single crystal X-ray data confirmed the structure of thiazolo[3,2-a]pyrimidinone derivatives . The structure of thiazolo[3,2-a]pyridines was also established by analytical and spectral data .

Chemical Reactions Analysis

The chemical reactions leading to the synthesis of these compounds involve various pathways, such as dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . These reactions are influenced by the nature of the starting materials and the reagents used, which determine the regioselectivity and the type of heterocyclic ring formed.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their spectroscopic data, which include IR, ^1H NMR, ^13C NMR, and mass spectrometry. These data provide insights into the functional groups present, the electronic environment of the atoms, and the molecular weight of the compounds. For example, the synthesized compounds in study were characterized by LCMS, IR, ^1H and ^13C spectroscopies, and elemental analysis. Theoretical calculations, such as density functional theory, can also be used to examine the effects of molecular structure on the properties of the compounds .

Case Studies

Several of the synthesized compounds have been evaluated for their biological activities, such as antitumor, anticancer, antifungal, and insecticidal activities. For instance, most of the heterocyclic derivatives synthesized in study revealed high inhibitory effects on human cancer cell lines. Another study reported the synthesis of novel compounds with cytotoxicity on various human leukemic cell lines. Additionally, some compounds exhibited antifungal and insecticidal activities .

科学的研究の応用

Heterocyclic Compound Applications

Heterocyclic compounds, such as N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide, are crucial in organic chemistry due to their presence in numerous biologically active molecules. These compounds have been studied for their potential in various scientific research applications. For instance, thiophene analogues of known carcinogens have been synthesized and evaluated for their carcinogenicity. Studies involving compounds like N-(5-phenylthiophen-2-yl)acetamide indicate their potential carcinogenicity, although their behavior suggests a low likelihood of causing tumors in vivo. This research is vital for understanding the carcinogenic potential of heterocyclic compounds and designing safer pharmaceuticals and chemicals (Ashby et al., 1978).

Role in Optical Sensors

Pyrimidine derivatives, including those with thiazolo[5,4-b]pyridin structures, play a significant role in developing optical sensors. These compounds are essential for creating exquisite sensing materials due to their ability to form coordination and hydrogen bonds. Their application in optical sensors and their biological and medicinal relevance highlight the versatility of heterocyclic compounds in scientific research (Jindal & Kaur, 2021).

Pharmacological Significance

The pharmacological significance of heterocyclic compounds is also evident in their use as central nervous system (CNS) acting drugs. Functional chemical groups in heterocycles, including nitrogen, sulfur, and oxygen, replace carbon in benzene rings to form structures such as pyridine, pyrimidine, and thiazolo[5,4-b]pyridin. These compounds are explored for their effects on the CNS, ranging from antidepressant and anticonvulsant activities to potential treatments for various CNS disorders, showcasing the vast potential of heterocyclic compounds in developing new therapeutic agents (Saganuwan, 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS2/c22-16(11-14-6-3-9-23-14)20-13-5-1-4-12(10-13)17-21-15-7-2-8-19-18(15)24-17/h1-10H,11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIVOESDVKMSBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

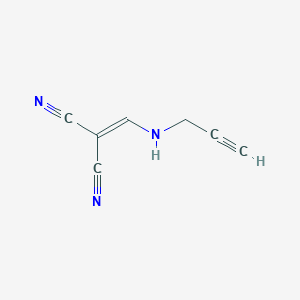

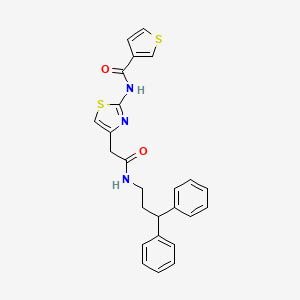

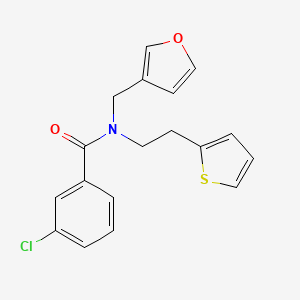

![N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea](/img/structure/B2521387.png)

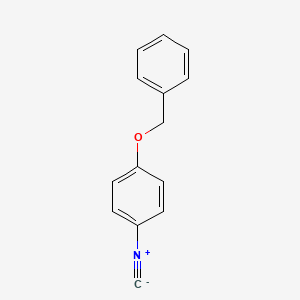

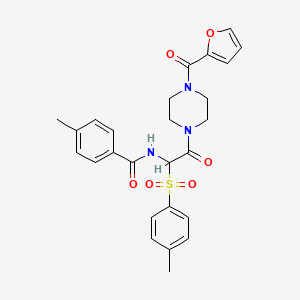

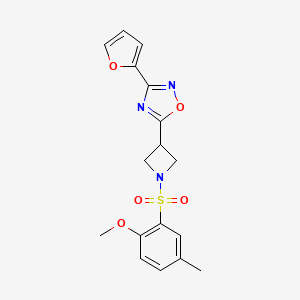

![8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride](/img/structure/B2521388.png)

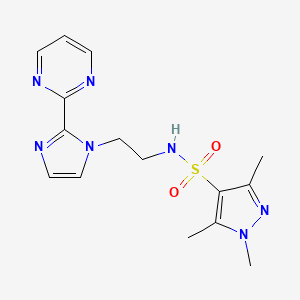

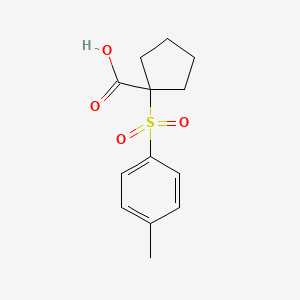

![N~4~-(2-chlorobenzyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2521395.png)